molecular formula C14H13N3O2S B12202522 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B12202522
M. Wt: 287.34 g/mol
InChI Key: JUDFWYGDAQQVOM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of a suitable precursor, such as an α-haloketone, with an amide.

    Coupling Reaction: The final step involves coupling the benzothiazole and oxazole rings through a carboxamide linkage. This is achieved by reacting the benzothiazole derivative with an oxazole carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the oxazole ring.

Scientific Research Applications

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-piperidinecarbothioamide

Uniqueness

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of benzothiazole and oxazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H13N3O2S/c1-7-4-5-10-11(6-7)20-14(15-10)16-13(18)12-8(2)17-19-9(12)3/h4-6H,1-3H3,(H,15,16,18)

InChI Key

JUDFWYGDAQQVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C)C

Origin of Product

United States

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